molecular formula C8H18Sn B087310 Dibutyltin CAS No. 1002-53-5

Dibutyltin

Cat. No.: B087310
CAS No.: 1002-53-5
M. Wt: 232.94 g/mol
InChI Key: AYOHIQLKSOJJQH-UHFFFAOYSA-N
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Description

Dibutyltin is an organotin compound with the chemical formula (C₄H₉)₂Sn. It is a colorless solid that is insoluble in organic solvents when pure. This compound compounds are widely used as reagents and catalysts in various chemical reactions, particularly in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyltin compounds can be synthesized through several methods. One common method involves the reaction of this compound dichloride with sodium hydroxide in the presence of a surfactant such as n-heptane, toluene, or ethanol. The reaction is followed by centrifugal water washing, vacuum drying, and smashing to obtain the final product .

Industrial Production Methods: On an industrial scale, this compound compounds are often prepared by alkylation of tin tetrachloride with organo-magnesium or organo-aluminum compounds. The Grignard reagents, prepared from the metal and an alkyl or aryl halide, react with tin tetrachloride to produce tetraalkyltin compounds, which are then redistributed to form this compound derivatives .

Chemical Reactions Analysis

Types of Reactions: Dibutyltin compounds undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Reduction: this compound compounds can be reduced to form lower oxidation state tin compounds.

    Substitution: this compound compounds can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides, alkoxides, and amines are commonly used.

Major Products:

Scientific Research Applications

Dibutyltin compounds have a wide range of applications in scientific research:

Comparison with Similar Compounds

Dibutyltin compounds can be compared with other organotin compounds, such as:

Uniqueness of this compound: this compound compounds are unique due to their versatility as catalysts in organic synthesis and their potential therapeutic applications. Their relatively lower toxicity compared to other organotin compounds makes them more suitable for certain applications .

Biological Activity

Dibutyltin (DBT) is an organotin compound widely used in various industrial applications, particularly as a stabilizer in the production of polyvinyl chloride (PVC) plastics. Its biological activity has garnered significant attention due to its potential health effects, including endocrine disruption, immunotoxicity, and developmental toxicity. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound compounds are characterized by their tin atom bonded to two butyl groups. The metabolism of this compound involves dealkylation processes in the liver, primarily mediated by cytochrome P-450 enzymes. This results in the formation of monobutyltin and inorganic tin, which can accumulate in various tissues, including the brain, and cross the blood-brain barrier . The half-life of this compound in biological systems is estimated to be between 3 to 5 days .

Endocrine Disruption

Research indicates that this compound acts as a partial agonist for peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor alpha (RXRα). In vitro studies have shown that this compound compounds can induce adipogenesis in 3T3-L1 preadipocytes through PPARγ activation, albeit with less efficacy compared to tributyltin chloride . The expression of adipogenic markers such as Fabp4, Adipoq, and Glut4 was significantly increased upon exposure to dibutyltins .

Anti-inflammatory Effects

This compound has also been shown to exert anti-inflammatory effects. In studies involving RAW 264.7 macrophages, this compound dichloride and dilaurate reduced lipopolysaccharide (LPS)-stimulated TNFα expression, indicating potential therapeutic applications in inflammatory conditions . Furthermore, these compounds inhibited the expression of pro-inflammatory genes in differentiated 3T3-L1 cells .

Toxicological Profile

This compound exhibits a range of toxicological effects that vary depending on the route and duration of exposure:

  • Acute Toxicity : Studies have reported acute toxicity with oral LD50 values ranging from 3088 mg/kg body weight in rats . Symptoms observed included respiratory distress and gastrointestinal issues.
  • Dermal Absorption : Limited dermal absorption was noted in both human and rat studies, with only a small percentage being absorbed through the skin .
  • Developmental Toxicity : Evidence suggests that this compound can cause developmental neurotoxicity. In vivo studies have indicated increased rates of fetal malformations at low doses .

Case Study 1: Reproductive Toxicity

A study examining the reproductive effects of this compound dichloride on rats found increased pre-implantation loss and early resorptions. These findings highlight the potential risks associated with exposure during critical periods of development .

Case Study 2: Environmental Impact

Research conducted on marine environments revealed that this compound compounds leach from antifouling paints, leading to bioaccumulation in marine organisms. This raises concerns regarding ecological health and food safety due to trophic transfer .

Data Table: Summary of Biological Effects

Effect This compound Compound Mechanism Reference
AdipogenesisThis compound diacetatePPARγ/RXRα partial agonist
Anti-inflammatoryThis compound dichlorideInhibition of TNFα expression
Acute toxicityThis compound diacetateLD50 = 3088 mg/kg body weight
Developmental toxicityThis compound dichlorideIncreased fetal malformations
Dermal absorptionThis compound alkyl mercaptoacetatesMinimal systemic availability via dermal route

Properties

IUPAC Name

dibutyltin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.Sn/c2*1-3-4-2;/h2*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOHIQLKSOJJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn]CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-53-5
Record name Dibutylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-n-butyltin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1, dibutyltin oxide was reacted with 33.2 g (0.2 mole) 3-(4-hydroxyphenyl)propionic acid to yield 56 g of dibutyltin bis-(3-(4-hydroxyphenyl)propionatel, a white crystalline material melting at 48°-50° C.
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 1, 24.9 g (0.10 mole) dibutyltin oxide was reacted with 15.6 g (0.20 mole) 2-mercaptoethanol in toluene to give 36 g of dibutyltin-bis-(2-hydroxyethylmercaptide), a light yellow liquid.
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24.9 g
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15.6 g
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Synthesis routes and methods III

Procedure details

A mixture of 24.99 (0.10 mole) dibutyltin oxide, 21.6g (0.20 mole) 3-mercapto-1,2-propanediol and 300 ml toluene were charged to a round-bottom glass reaction flask fitted with a mechanical stirrer, thermocouple and a reflux condenser with a Dean-Stark water trap. The mixture was heated to reflux temperature, with agitation, and continued at reflux until a clear homogeneous solution formed and all water of reaction was collected in the trap. Removal of the toluene (flash evaporator) yielded 44.5g (99.5% yield) of dibutyltin-bis-(2,3-dihydroxypropylmercaptide), a straw-colored viscous liquid.
[Compound]
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24.99
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300 mL
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Yield
99.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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